molecular formula C9H10FNO4S B15141005 ((3-Fluorophenyl)sulfonyl)-L-alanine

((3-Fluorophenyl)sulfonyl)-L-alanine

Cat. No.: B15141005
M. Wt: 247.25 g/mol
InChI Key: IWFOGWMBJILJCB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3-Fluorophenyl)sulfonyl)-L-alanine is a derivative of alanine, an amino acid. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a sulfonyl group attached to the alanine backbone. It is known for its high purity and is widely referenced in scientific literature .

Preparation Methods

The synthesis of ((3-Fluorophenyl)sulfonyl)-L-alanine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-alanine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, making the compound readily available for various applications .

Chemical Reactions Analysis

((3-Fluorophenyl)sulfonyl)-L-alanine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfinic acid derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces sulfinic acids .

Scientific Research Applications

((3-Fluorophenyl)sulfonyl)-L-alanine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. This inhibition can modulate biochemical pathways and affect cellular functions. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

((3-Fluorophenyl)sulfonyl)-L-alanine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

(2S)-2-[(3-fluorophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1

InChI Key

IWFOGWMBJILJCB-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

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